{dispiro[3.0.3^{5}.1^{4}]nonan-2-yl}methanol, Mixture of diastereomers
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Overview
Description
{dispiro[3.0.3{5}.1{4}]nonan-2-yl}methanol, a mixture of diastereomers, is a unique organic compound characterized by its dispiro structure. This compound is notable for its complex molecular architecture, which includes two spiro-connected cyclopropane rings and a methanol functional group. The presence of multiple stereocenters results in the formation of diastereomers, making it an interesting subject for stereochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {dispiro[3.0.3{5}.1{4}]nonan-2-yl}methanol typically involves the construction of the dispiro framework followed by the introduction of the methanol group. One common synthetic route includes the cycloaddition reactions to form the spirocyclic structure, followed by functional group transformations to introduce the methanol moiety. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the correct formation of the spirocyclic rings.
Industrial Production Methods
Industrial production of {dispiro[3.0.3{5}.1{4}]nonan-2-yl}methanol may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-throughput screening techniques can optimize the reaction parameters, making the process more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
{dispiro[3.0.3{5}.1{4}]nonan-2-yl}methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the methanol group to a methyl group.
Substitution: The hydroxyl group in methanol can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides (Cl-, Br-) or other functional groups can be used under basic or acidic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Methyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
{dispiro[3.0.3{5}.1{4}]nonan-2-yl}methanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and in stereochemical studies.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of {dispiro[3.0.3{5}.1{4}]nonan-2-yl}methanol involves its interaction with specific molecular targets. The methanol group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The dispiro structure may also contribute to the compound’s stability and reactivity, affecting its overall activity.
Comparison with Similar Compounds
Similar Compounds
- {dispiro[3.0.3{5}.1{4}]nonan-2-amine} : Similar dispiro structure with an amine group instead of methanol.
- {dispiro[3.0.3{5}.2{4}]decan-9-one} : Contains a ketone group and a different spirocyclic arrangement.
Uniqueness
{dispiro[3.0.3{5}.1{4}]nonan-2-yl}methanol is unique due to its specific combination of spirocyclic rings and the methanol functional group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
2408963-48-2 |
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Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
dispiro[3.0.35.14]nonan-7-ylmethanol |
InChI |
InChI=1S/C10H16O/c11-6-8-4-10(5-8)7-9(10)2-1-3-9/h8,11H,1-7H2 |
InChI Key |
JGVDOAJNIFQJFC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CC23CC(C3)CO |
Purity |
95 |
Origin of Product |
United States |
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